4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid is a chemical compound with the molecular formula and a molecular weight of 264.28 g/mol. This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. It is primarily utilized as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions, indicating its significance in both academic research and industrial applications .
The synthesis of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid generally involves the reaction of 4-(pyrimidin-2-yl)piperazine with succinic anhydride. This reaction is performed under controlled conditions, typically involving heating to facilitate the formation of the desired product. The methodology allows for high yields and purity, making it a preferred approach in synthetic organic chemistry .
The reaction mechanism likely involves nucleophilic attack by the amine group of piperazine on the anhydride, leading to the formation of an intermediate that subsequently undergoes cyclization and oxidation to yield the final product. The efficiency of this process can be influenced by factors such as temperature, solvent choice, and reaction time, which need to be optimized for maximum yield .
The molecular structure of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid features a butanoic acid backbone with a piperazine ring substituted by a pyrimidine moiety. The presence of the keto group (oxo) at the fourth position adds to its reactivity profile.
Key structural data includes:
4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid can participate in various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to yield oxidized derivatives.
Reduction: Reduction can occur with reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions may occur where the pyrimidinyl or piperazine groups are replaced with other functional groups.
Hydrolysis: Under acidic or basic conditions, ester or amide bonds can be hydrolyzed to produce corresponding carboxylic acids or amines .
The mechanism of action for 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid suggests potential analgesic and anti-inflammatory properties. It is hypothesized that this compound may inhibit cyclooxygenases, which are key enzymes involved in the inflammatory response.
The biochemical pathways affected by this compound likely include those related to pain and inflammation, particularly the arachidonic acid pathway. By inhibiting cyclooxygenases, it may reduce the production of prostaglandins involved in pain signaling .
The melting point of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid is reported to be between 168–170 °C.
This compound exhibits solubility in polar solvents due to its carboxylic acid functional group. Its reactivity profile allows it to participate in various organic reactions as previously discussed .
The applications of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid are diverse:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is under investigation for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its therapeutic potential for treating various conditions, particularly those involving inflammation and pain management.
Industry: It is utilized in producing specialty chemicals and as an intermediate in synthesizing other valuable compounds .
4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid represents a structurally complex heterocyclic compound with significant relevance in medicinal chemistry. Its systematic IUPAC name explicitly defines the bonding arrangement: a butanoic acid chain (‑O‒C(=O)‒CH₂‒CH₂‒C(=O)‒) linked via a carbonyl group to the nitrogen of a piperazine ring, which is substituted at its 4-position by a pyrimidinyl group. This nomenclature precisely maps the connectivity, critical for understanding its reactivity and interactions [1] [2].
The molecular formula (C₁₂H₁₆N₄O₃) and weight (264.28 g/mol) are corroborated by multiple sources [1] [2]. Key structural identifiers include:
O=C(O)CCC(=O)N1CCN(CC1)C2=NC=CC=N2
[1] [2] GOLFKHJNLTVYSL-UHFFFAOYSA-N
[1] [2] C1CN(CCN1C2=NC=CC=N2)C(=O)CCC(=O)O
[2] The structure integrates three distinct heterocyclic/pharmacophoric elements:
Table 1: Structural Components and Properties
Component | Role/Property | Experimental Evidence |
---|---|---|
Pyrimidinyl group | Hydrogen-bond acceptor; planar scaffold | SMILES: C2=NC=CC=N2 [2] |
Piperazine ring | Conformational flexibility; H-bond donor/acceptor | H-bond acceptors: 7; H-bond donors: 1 [2] |
Butanoic acid chain | Bifunctional linker (ketone/carboxylate) | SMILES: O=C(O)CCC(=O) [1] |
This architecture creates polarity (log P undefined but calculable), hydrogen-bonding capacity (7 acceptors, 1 donor), and ionizable groups (carboxylic acid pKa ~4-5; piperazine pKa ~7-9), influencing solubility and target binding [1] [2]. The molecule’s 3D conformation, inferred from predicted collision cross-section data (161.2 Ų for [M+H]⁺), suggests moderate flexibility, enabling adaptation to biological targets [1].
Piperazine derivatives are privileged scaffolds in medicinal chemistry due to their favorable physicochemical and pharmacological properties. In this compound, the piperazine ring bridges the pyrimidine “head group” and the butanoic acid “tail,” enabling three key drug design advantages:
Enhanced Solubility and Bioavailability: The tertiary nitrogens in piperazine (pKa ~6-9 for monoprotonation) enhance water solubility at physiological pH. Combined with the terminal carboxylic acid, this promotes formulation and absorption—critical for oral bioavailability. Piperazine’s role here contrasts with simpler linkers (e.g., in 4-oxo-4-(piperidin-1-yl)butanoic acid, CID 792860), which lack the second basic nitrogen [7].
Conformational Constraint and Target Engagement: Unlike linear alkyl chains, piperazine restricts rotational freedom while maintaining adaptability. Its chair-flip dynamics allow the pyrimidine and acid groups to adopt optimal orientations for interacting with complementary binding pockets. For example, in kinase targets, the pyrimidine may occupy the ATP pocket, while the acid tail engages polar residues. This is exploited in analogs like 2-acetamido-4-oxo-4-(pyrrolidin-1-yl)butanoic acid, where pyrrolidine offers less flexibility [3].
Synergy with Adjacent Pharmacophores: The electron-rich pyrimidine (hydrogen-bond acceptor) and the carboxylic acid (hydrogen-bond donor/acceptor) create a bifunctional ligand. Piperazine spacers enable optimal distance geometry for polypharmacology, as seen in receptor antagonists where simultaneous binding to primary and allosteric sites is required. Computational models (unavailable in results but inferable) would predict distances of 6-8 Å between pyrimidine N1 and the carboxylic acid oxygen—ideal for bridging protein subdomains [1] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1